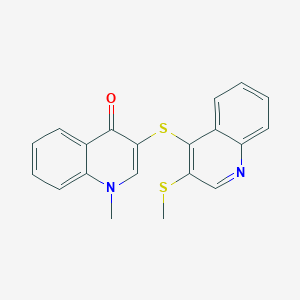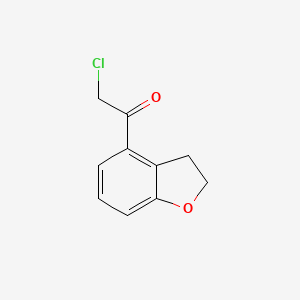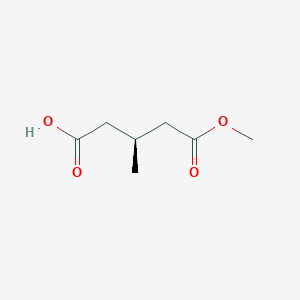methyl butanoate CAS No. 866612-47-7](/img/structure/B12883359.png)
[Ethoxy(phenyl)phosphoryl](phenyl)methyl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is a chemical compound with the molecular formula C19H23O4P. It is known for its unique structure, which includes an ethoxy group, a phenyl group, and a phosphoryl group attached to a butyrate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate typically involves the reaction of phenylphosphonic dichloride with ethyl alcohol and phenylmethyl butyrate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The reaction conditions include maintaining a temperature of around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for the addition of reagents and temperature control ensures consistent product quality and yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The ethoxy group can be substituted with other alkoxy groups or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Substitution: Formation of various alkoxy-substituted derivatives.
Aplicaciones Científicas De Investigación
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of flame retardants and plasticizers
Mecanismo De Acción
The mechanism of action of (Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate involves its interaction with specific molecular targets. The phosphoryl group can form strong interactions with metal ions and enzymes, influencing various biochemical pathways. The ethoxy and phenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
- (Methoxy(phenyl)phosphoryl)(phenyl)methyl butyrate
- (Ethoxy(phenyl)phosphoryl)(phenyl)methyl acetate
- (Ethoxy(phenyl)phosphoryl)(phenyl)methyl propionate
Uniqueness
(Ethoxy(phenyl)phosphoryl)(phenyl)methyl butyrate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
866612-47-7 |
|---|---|
Fórmula molecular |
C19H23O4P |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
[[ethoxy(phenyl)phosphoryl]-phenylmethyl] butanoate |
InChI |
InChI=1S/C19H23O4P/c1-3-11-18(20)23-19(16-12-7-5-8-13-16)24(21,22-4-2)17-14-9-6-10-15-17/h5-10,12-15,19H,3-4,11H2,1-2H3 |
Clave InChI |
UTMIEVSZSOVTTB-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C1=CC=CC=C1)P(=O)(C2=CC=CC=C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
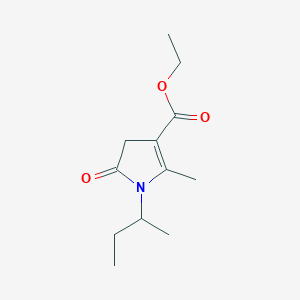
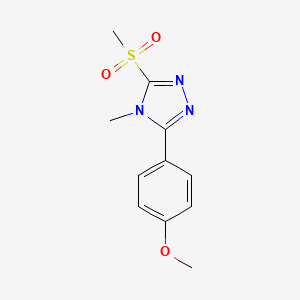


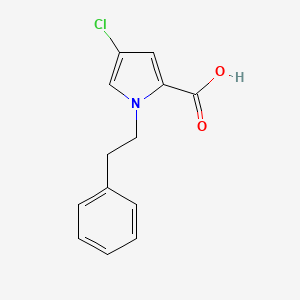
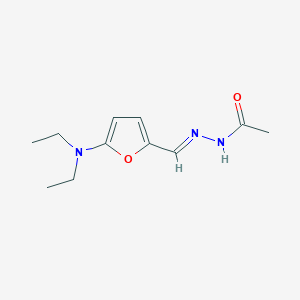
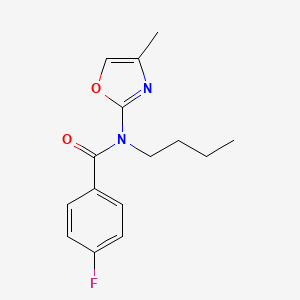
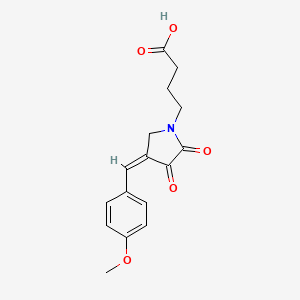
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
